

A Comparative Analysis of BVD-10 and Endogenous Neuropeptide Y

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BVD 10	
Cat. No.:	B15621132	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthetic compound BVD-10 and the endogenous neurotransmitter Neuropeptide Y (NPY). This document outlines their respective interactions with the NPY receptor family, functional effects, and the experimental methodologies used for their characterization.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant neuropeptides in the mammalian brain. It is involved in a wide array of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[1] NPY exerts its effects by activating a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2] BVD-10 is a synthetic peptide antagonist that has been developed to selectively target the NPY Y1 receptor, offering a tool to investigate the specific roles of this receptor subtype.[3] Understanding the comparative pharmacology of endogenous ligands and synthetic antagonists is crucial for advancing research and developing novel therapeutics targeting the NPY system.

Quantitative Data Comparison

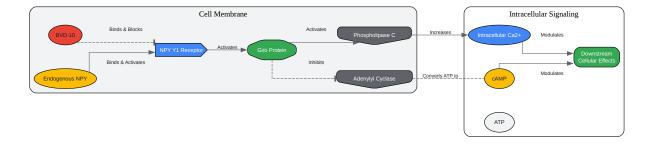
The following tables summarize the binding affinities and functional potencies of endogenous NPY and BVD-10 at various NPY receptor subtypes.

Table 1: Comparative Binding Affinities (Ki in nM)

Compound	Y1 Receptor	Y2 Receptor	Y4 Receptor	Y5 Receptor
Endogenous NPY	~0.3-1.0	~0.5-1.5	~5-15	~0.5-2.0
BVD-10	25.7	1420	2403	7100

Note: Ki values for endogenous NPY are approximate ranges compiled from multiple studies and can vary based on experimental conditions. BVD-10 data is from a specific characterization study.

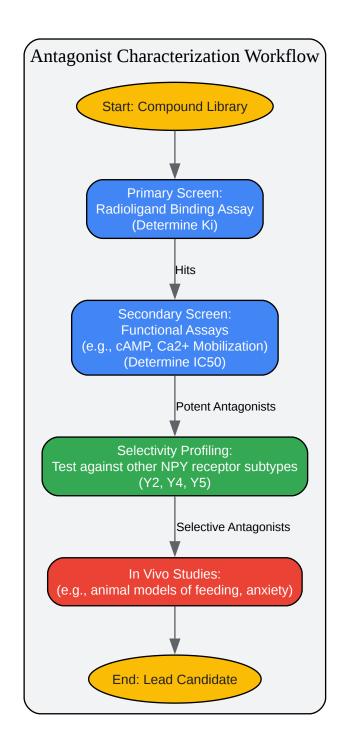
Table 2: Comparative Functional Data


Compound	Assay Type	Receptor Target	Effect	Potency (EC50/IC50)
Endogenous NPY	cAMP Accumulation	Y1	Inhibition	~3.5 nM (EC50) [4]
Endogenous NPY	Intracellular Ca2+ Mobilization	Y1	Stimulation	Sub-nanomolar to nanomolar range
Endogenous NPY	Intracellular Ca2+ Mobilization	Y2	Stimulation	pEC50 of 7.80- 7.86[5]
Endogenous NPY	cAMP Accumulation	Y5	Inhibition	52 pM (IC50)[6]
BVD-10	Not explicitly found	Y1	Antagonism	Not explicitly found

Signaling Pathways

Endogenous NPY activates Y1 receptors, which are coupled to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP

(cAMP) levels.[7] Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), leading to the mobilization of intracellular calcium.[8] BVD-10 acts as a competitive antagonist at the Y1 receptor, blocking the binding of endogenous NPY and thereby preventing these downstream signaling events.


Click to download full resolution via product page

Caption: NPY Y1 Receptor Signaling and BVD-10 Antagonism.

Experimental Workflows

The characterization of NPY receptor ligands like BVD-10 typically follows a multi-step process involving initial screening followed by detailed pharmacological evaluation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y Y2 receptor and somatostatin sst2 receptor coupling to mobilization of intracellular calcium in SH-SY5Y human neuroblastoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of BVD-10 and Endogenous Neuropeptide Y]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621132#comparative-analysis-of-bvd-10-and-endogenous-npy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com